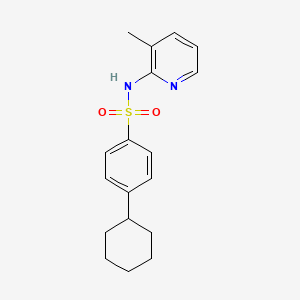![molecular formula C22H30N2O3S B5516893 9-{[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516893.png)
9-{[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-{[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C22H30N2O3S and its molecular weight is 402.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.19771400 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalyst-Free Synthesis of Nitrogen-Containing Heterocycles
Researchers have synthesized 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones and related compounds via a double Michael addition reaction. This process is significant for its high yields and short reaction time, achieved without any catalyst at 100°C. The synthesized structures, including variants of the diazaspiro compound, have been confirmed by X-ray analysis, emphasizing the role of hydrogen bonding and π–π stacking interactions in crystal packing (Aggarwal et al., 2014).
Photophysical Studies and Solvatochromic Analysis
Another study focused on the synthesis and photophysical behavior of diazaspiro compounds, demonstrating that their Stokes shift increases with the solvent's polarity. This research provides insights into the solvatochromism of these compounds using various methods, including the Lippert-Mataga and Reichardt approaches. The relative fluorescence quantum yield of the diazaspiro compounds varies in solvents with different polarity, which is crucial for understanding their photophysical properties (Aggarwal & Khurana, 2015).
Polymer Stabilization
In the field of polymer science, specific diazaspiro compounds have been shown to have a synergistic stabilizing effect when combined with other antioxidants. This finding is significant for enhancing the longevity and stability of polymers, particularly in challenging environmental conditions. The study highlights the importance of interactions between different types of antioxidants for effective stabilization (Yachigo et al., 1992).
Conversion into Oxime Derivatives
A study on the conversion of ketones of heterocyclic spiro compounds into oxime derivatives provides a new avenue for chemical synthesis. This process involves the transformation of specific diazaspiro compounds, expanding the potential applications in various chemical syntheses and industrial processes (Rahman et al., 2013).
Synthesis via Spirocyclization
The construction of 3,9-diazaspiro[5.5]undecane derivatives through spirocyclization of pyridine substrates represents a novel synthetic route. This method, involving the activation of pyridine rings and the addition of β-dicarbonyl nucleophiles, is crucial for creating unique structural motifs in organic chemistry (Parameswarappa & Pigge, 2011).
Properties
IUPAC Name |
9-[[4-(3-hydroxyprop-1-ynyl)thiophen-2-yl]methyl]-2-(oxolan-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c25-11-1-3-18-13-20(28-16-18)15-23-9-7-22(8-10-23)6-5-21(26)24(17-22)14-19-4-2-12-27-19/h13,16,19,25H,2,4-12,14-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDDXQNVZOJYNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3(CCC2=O)CCN(CC3)CC4=CC(=CS4)C#CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{5-[(4-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5516842.png)

![{4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5516851.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5516857.png)

![methyl 3-[(cycloheptylamino)carbonyl]-5-nitrobenzoate](/img/structure/B5516860.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(3-pyridin-4-ylpropanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5516866.png)
![8-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5516875.png)
![6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine](/img/structure/B5516877.png)
![benzyl [(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]acetate](/img/structure/B5516879.png)
![N-(2-hydroxycyclohexyl)-N-methyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5516890.png)


